1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
Description
This compound features a hybrid heterocyclic structure, combining a pyrrole-2-carbaldehyde core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group and a hydrazone linkage to a 3-(trifluoromethyl)quinoxalinyl moiety.
Properties
IUPAC Name |
N-[(E)-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]methylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF6N6/c21-13-8-11(19(22,23)24)9-28-18(13)33-7-3-4-12(33)10-29-32-17-16(20(25,26)27)30-14-5-1-2-6-15(14)31-17/h1-10H,(H,31,32)/b29-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKOGAHVAYNATI-VYVUJPJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NN=CC3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N/N=C/C3=CC=CN3C4=C(C=C(C=N4)C(F)(F)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with spectrin-like proteins in the cytoskeleton of oomycetes.
Mode of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes.
Biochemical Pathways
Based on its proposed mode of action, it likely impacts the pathways related to the structure and function of the cytoskeleton in oomycetes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Trifluoromethyl/Chloro Substituents
Compounds like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () and its difluoromethyl analog () share the 3-chloro-5-(trifluoromethyl)pyridinyl motif but differ in their core structures (pyrazole vs. pyrrole). Key differences include:
- Molecular weight: Both pyrazole derivatives have a molecular weight of ~355.65 g/mol, comparable to the target compound (exact weight unlisted but estimated to be higher due to the quinoxaline moiety) .
Quinoxaline/Quinoline-Based Heterocycles
The quinoxaline group in the target compound distinguishes it from quinoline analogs like 2-(3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-5-[(4-methylphenyl)-1H-pyrazol-1-yl]quinoline ().
Hydrazone/Hydrazinecarboxamide Derivatives
Compounds such as 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-1-hydrazinecarboxamide () share the hydrazine-derived functional group but replace the aldehyde with a carboxamide. This substitution may alter reactivity—hydrazones are prone to hydrolysis, whereas carboxamides offer greater stability .
Pesticide Analogs (Fipronil and Ethiprole)
Fipronil () and ethiprole, both pyrazole-based insecticides, highlight the role of CF₃ and chloro groups in enhancing lipophilicity and resistance to metabolic degradation. The target compound’s pyrrole-quinoxaline scaffold could offer novel modes of action while retaining these advantageous substituents .
Comparative Data Table
Key Research Findings
- Substituent Effects : Trifluoromethyl groups improve metabolic stability and membrane permeability, while chloro groups enhance electrophilic interactions with biological targets .
- Synthetic Strategies : Cyclocondensation () and base-mediated substitutions () are viable for constructing similar heterocycles .
- Bioactivity Trends: Quinoxaline derivatives exhibit broader-spectrum activity than pyridine analogs due to increased electron deficiency, favoring interactions with enzyme active sites .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of hydrazone derivatives with trifluoromethyl and pyridinyl substituents?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, the use of polar aprotic solvents (e.g., DMF or THF) and bases (e.g., K₂CO₃) facilitates nucleophilic substitution or condensation reactions, as seen in the synthesis of structurally analogous compounds . Temperature control is critical: reactions often proceed at room temperature for intermediates (e.g., hydrazine coupling) but may require heating (e.g., 100°C under N₂) for Pd-catalyzed cross-coupling steps . Purification via column chromatography or recrystallization is essential due to the presence of electron-withdrawing groups (e.g., -CF₃, -Cl) that may generate byproducts.
Q. How can researchers confirm the regioselectivity of trifluoromethyl-substituted pyridine intermediates during synthesis?
- Methodological Answer : Regioselectivity is verified using ¹H/¹³C NMR and LC-MS . For example, in the synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives, the position of the -CF₃ group can be confirmed by observing splitting patterns in aromatic proton signals and comparing calculated vs. observed molecular ion peaks . X-ray crystallography may resolve ambiguities in cases of steric hindrance or electronic effects influencing substitution patterns .
Q. What analytical techniques are most effective for characterizing the purity and stability of this compound?
- Methodological Answer :
- HPLC-PDA/MS : Detects trace impurities (e.g., unreacted aldehydes or hydrazines) and monitors degradation under varying pH/temperature .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly for the hydrazone linkage, which may decompose above 150°C .
- ¹⁹F NMR : Quantifies fluorine-containing impurities and verifies the integrity of -CF₃ groups .
Advanced Research Questions
Q. How can conflicting NMR data for hydrazone tautomers be resolved in this compound?
- Methodological Answer : Hydrazone tautomerism (e.g., E/Z isomerism) can lead to split signals in NMR. To resolve this:
- Use variable-temperature NMR to observe coalescence of signals, indicating dynamic equilibrium .
- Apply DFT calculations (e.g., Gaussian 16) to predict the most stable tautomer and compare theoretical vs. experimental chemical shifts .
- NOESY/ROESY : Detects spatial proximity between protons on the pyrrole and quinoxalinyl moieties to confirm dominant tautomeric forms .
Q. What strategies mitigate side reactions during the coupling of electron-deficient pyridinyl and quinoxalinyl moieties?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses, as demonstrated in analogous pyrazolo[4,3-b]pyridine systems .
- Catalyst Optimization : Pd₂(dba)₃/XPhos systems improve coupling efficiency for sterically hindered aryl halides, reducing undesired homocoupling .
- Low-Temperature Quenching : Add NaHSO₃ to terminate reactions and prevent over-oxidation of intermediates .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities of the hydrazone to target proteins (e.g., kinase domains), leveraging the compound’s planar quinoxalinyl group for π-π stacking .
- QSAR Analysis : Correlate substituent electronegativity (e.g., -Cl vs. -CF₃) with experimental IC₅₀ values to prioritize synthetic targets .
- Molecular Dynamics (MD) : Simulate solvation effects on the hydrazone’s conformation to optimize solubility without compromising target engagement .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and observed yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield. For example, a 2³ factorial design resolved yield inconsistencies in Pd-mediated couplings .
- In-Situ Monitoring : Use ReactIR to track intermediate formation and identify kinetic bottlenecks (e.g., slow hydrazone condensation) .
- Byproduct Trapping : Add scavengers (e.g., polymer-bound thiourea) to sequester reactive intermediates (e.g., diazonium salts) that reduce yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
